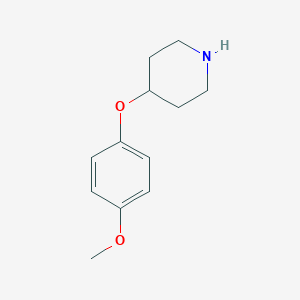

4-(4-Methoxyphenoxy)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methoxyphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-14-10-2-4-11(5-3-10)15-12-6-8-13-9-7-12/h2-5,12-13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMYEAQYLDCUGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392213 | |

| Record name | 4-(4-methoxyphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162402-33-7 | |

| Record name | 4-(4-methoxyphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(4-Methoxyphenoxy)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methoxyphenoxy)piperidine is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motif, featuring a piperidine ring linked to a methoxy-substituted phenoxy group, makes it a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound, with a focus on data relevant to researchers and drug development professionals.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some experimental data is available for related compounds, many of the properties for this specific molecule are predicted values from computational models.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO₂ | [1] |

| Molecular Weight | 207.27 g/mol | [1] |

| CAS Number | 162402-33-7 | [1] |

| Appearance | Not explicitly reported; likely a solid or oil at room temperature. | |

| Boiling Point | 326.2 ± 32.0 °C (Predicted) | [2][3] |

| Density | 1.057 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 9.0 ± 0.10 (Predicted) | [3] |

| Solubility | No explicit experimental data found. The hydrochloride salt is reported to have excellent solubility. The parent compound, piperidine, is miscible with water and soluble in many organic solvents. | [4] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural confirmation of this compound. While specific experimental spectra for this compound are not widely available in public databases, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.

Table 2: Predicted and Expected Spectroscopic Data for this compound

| Technique | Expected Peaks and Interpretation |

| ¹H NMR | - Aromatic Protons: Doublets around 6.8-7.0 ppm for the protons on the phenoxy ring. - Methoxy Protons: A singlet around 3.7-3.8 ppm. - Piperidine Protons: Multiplets in the range of 1.5-3.5 ppm. The proton at C4 attached to the oxygen will be shifted downfield. - N-H Proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent. |

| ¹³C NMR | - Aromatic Carbons: Peaks in the range of 114-155 ppm. The carbon bearing the methoxy group and the carbon attached to the piperidine oxygen will be the most deshielded. - Methoxy Carbon: A peak around 55-56 ppm. - Piperidine Carbons: Peaks in the range of 30-70 ppm. The carbon at C4 will be the most deshielded due to the attached oxygen. |

| FTIR (cm⁻¹) | - N-H Stretch: A peak around 3300-3500 cm⁻¹ (may be broad). - C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹. - C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹. - C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region. - C-O-C Stretch (ether): Strong peaks in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions. |

| Mass Spec. | - Molecular Ion (M⁺): Expected at m/z = 207. - Fragmentation: Alpha-cleavage adjacent to the nitrogen atom is a likely fragmentation pathway, leading to the loss of substituents on the piperidine ring. Cleavage of the ether bond is also possible. |

Experimental Protocols

Representative Synthesis Protocol: Williamson Ether Synthesis

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Reaction Scheme:

4-Hydroxypiperidine + 4-Methoxyphenol → this compound

Materials:

-

N-Boc-4-hydroxypiperidine

-

4-Methoxyphenol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Mitsunobu Reaction:

-

To a solution of N-Boc-4-hydroxypiperidine (1.0 eq), 4-methoxyphenol (1.1 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add DIAD or DEAD (1.5 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-4-(4-methoxyphenoxy)piperidine.

-

-

Deprotection:

-

Dissolve the purified N-Boc-4-(4-methoxyphenoxy)piperidine in a mixture of trifluoroacetic acid and dichloromethane (e.g., 1:1 v/v).

-

Stir the solution at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Once complete, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Purification Protocol: Column Chromatography and Recrystallization

-

Column Chromatography: The crude product from the synthesis can be further purified by flash column chromatography on silica gel. A suitable eluent system would typically be a gradient of methanol in dichloromethane, often with a small percentage of a basic modifier like triethylamine to prevent streaking of the amine product on the silica gel.

-

Recrystallization: If the purified product is a solid, recrystallization can be employed for final purification. A suitable solvent system would need to be determined empirically but could include ethanol, ethyl acetate, or a mixture of solvents like ethyl acetate/hexanes. The general procedure involves dissolving the compound in a minimal amount of hot solvent and allowing it to cool slowly to form crystals. The crystals are then collected by filtration.[5]

Biological Activity and Signaling Pathways

This compound and its derivatives have been investigated for their potential biological activities, primarily as modulators of targets in the central nervous system and as anti-cancer agents.

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

LSD1 is a histone demethylase that plays a crucial role in the regulation of gene expression and is a validated target in oncology.[6] Piperidine-containing compounds have been explored as LSD1 inhibitors. Inhibition of LSD1 has been shown to impact several key signaling pathways involved in cancer cell proliferation and survival.

-

PI3K/AKT Signaling Pathway: LSD1 inhibitors have been demonstrated to suppress the PI3K/AKT signaling pathway by reducing the expression of the PI3K regulatory subunit p85.[3][7][8][9][10] This leads to decreased phosphorylation and activation of AKT, a key downstream effector that promotes cell survival and proliferation.

-

PLK1 Mitotic Pathway: LSD1 directly regulates the expression of Polo-like kinase 1 (PLK1), a key regulator of the G2/M phase of the cell cycle.[6][11][12] Inhibition of LSD1 leads to the downregulation of PLK1 and its downstream targets, resulting in cell cycle arrest and reduced tumor cell proliferation.[6][11][12]

Modulation of Neurotransmitter Pathways

Piperidine derivatives are well-known for their ability to interact with various neurotransmitter receptors in the central nervous system, including dopamine and serotonin receptors. This makes them attractive scaffolds for the development of drugs for neurological and psychiatric disorders.[12]

-

Dopamine Receptor Modulation: Certain piperidine derivatives can act as ligands for dopamine receptors (D1-D5), modulating dopamine signaling pathways.[13][14][15][16][17] This can involve either agonistic or antagonistic activity, leading to potential therapeutic applications in conditions such as Parkinson's disease or schizophrenia.

-

Serotonin Receptor/Transporter Modulation: Piperidine-containing compounds have also been shown to interact with serotonin (5-HT) receptors and the serotonin transporter (SERT).[4][18][19] By modulating serotonergic signaling, these compounds have potential as antidepressants and anxiolytics.

Conclusion

This compound represents a valuable chemical entity with significant potential in drug discovery and development. Its chemical properties and structural features make it a suitable starting point for the design of potent and selective modulators of various biological targets. While a considerable amount of information is available for related compounds, further experimental characterization of this compound itself is warranted to fully elucidate its physicochemical properties and biological activity. This technical guide provides a foundational understanding for researchers and scientists working with this and similar molecules.

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. Phosphorylation of LSD1 by PLK1 promotes its chromatin release during mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LabXchange [labxchange.org]

- 6. LSD1 Inhibition Attenuates Tumor Growth by Disrupting PLK1 Mitotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. LSD1 Inhibition Attenuates Tumor Growth by Disrupting PLK1 Mitotic Pathway | Semantic Scholar [semanticscholar.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. experts.unthsc.edu [experts.unthsc.edu]

- 17. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Solubility of 4-(4-Methoxyphenoxy)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4-(4-Methoxyphenoxy)piperidine hydrochloride, a key intermediate in pharmaceutical development. Given the limited availability of quantitative solubility data in public literature, this document outlines its anticipated solubility based on its physicochemical properties and provides detailed experimental protocols for its precise determination.

Introduction

This compound hydrochloride is a versatile chemical compound widely utilized in medicinal chemistry and pharmaceutical research.[1] Its structure, featuring a piperidine ring, a methoxyphenoxy group, and its formulation as a hydrochloride salt, suggests a specific solubility profile that is critical for its application in drug synthesis and formulation.[1][2] The hydrochloride salt form generally enhances aqueous solubility and stability, making it a favorable candidate for various research and development processes.[2] This compound serves as a crucial building block in the synthesis of more complex molecules, particularly those targeting neurological disorders.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is presented below. These properties are crucial in predicting its solubility behavior.

| Property | Value | Source |

| CAS Number | 333954-89-5 | [3][4] |

| Molecular Formula | C₁₂H₁₈ClNO₂ | [3] |

| Molecular Weight | 243.73 g/mol | [3] |

| Appearance | White crystalline powder | [5] |

| Melting Point | 174-176°C | [5] |

| Calculated LogP | 2.2478 | [3] |

| Topological Polar Surface Area (TPSA) | 30.49 Ų | [3] |

Anticipated Solubility Profile

While specific quantitative data is scarce, a qualitative solubility profile can be inferred from the compound's structure and available information. The presence of the polar piperidine ring and the hydrochloride salt suggests good solubility in polar protic solvents. The aromatic methoxyphenoxy group contributes to its lipophilicity, allowing for some solubility in organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Soluble to Highly Soluble | The hydrochloride salt and the nitrogen in the piperidine ring can form hydrogen bonds with protic solvents. It is reported to be soluble in water and ethanol.[5] |

| Polar Aprotic | DMSO, Acetonitrile | Moderately Soluble to Soluble | The molecule's polarity allows for favorable dipole-dipole interactions. |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of the hydrochloride salt limits its solubility in non-polar environments. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and accurate solubility data, the shake-flask method is the gold standard for determining thermodynamic solubility.[6] The following protocol provides a detailed methodology for this experiment.

4.1. Materials and Equipment

-

This compound hydrochloride

-

Selected solvents (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer in a temperature-controlled environment (e.g., 25°C and 37°C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

4.2. Procedure

-

Preparation: Add an excess amount of solid this compound hydrochloride to a vial containing a known volume of the selected solvent. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the vials to pellet the excess solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the clear filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the workflow for determining the equilibrium solubility of this compound hydrochloride using the shake-flask method.

Caption: Workflow for determining equilibrium solubility.

5.2. Role in Pharmaceutical Development

This compound hydrochloride is a key starting material in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system. The diagram below outlines its logical progression in a drug development context.

Caption: Role in pharmaceutical development.

Conclusion

References

An In-depth Technical Guide to 4-(4-Methoxyphenoxy)piperidine Hydrochloride

CAS Number: 333954-89-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-Methoxyphenoxy)piperidine hydrochloride, a versatile building block in medicinal chemistry. This document consolidates key chemical and physical properties, outlines detailed synthetic and experimental protocols, and explores its biological significance, with a focus on its potential applications in neuroscience and drug discovery.

Chemical and Physical Properties

This compound hydrochloride is a white to off-white solid. Its fundamental properties are summarized in the table below, compiled from various chemical supplier databases.[1][2]

| Property | Value | Reference |

| CAS Number | 333954-89-5 | [1][2] |

| Molecular Formula | C₁₂H₁₇NO₂・HCl | [1] |

| Molecular Weight | 243.73 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Purity | ≥95% | [2] |

| Solubility | Soluble in water and ethanol | |

| Storage Conditions | 2-8°C, Sealed in dry conditions | [2] |

| Topological Polar Surface Area (TPSA) | 30.49 Ų | [2] |

| logP | 2.2478 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 3 | [2] |

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis initiates with the protection of the piperidine nitrogen, typically with a tert-butoxycarbonyl (Boc) group. The protected 4-hydroxypiperidine then undergoes a Williamson ether synthesis with 4-methoxyphenol. The final steps involve the removal of the Boc protecting group under acidic conditions, which concurrently forms the hydrochloride salt.

References

The Biological Activity of 4-(4-Methoxyphenoxy)piperidine: A Technical Guide for Drug Development Professionals

An In-depth Examination of a Promising Scaffold for Sigma-1 Receptor Modulation

This technical guide provides a comprehensive overview of the biological activity of 4-(4-methoxyphenoxy)piperidine and its derivatives, with a particular focus on their potent and selective interaction with the sigma-1 (σ1) receptor. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this chemical scaffold for a range of neurological and psychiatric disorders.

Introduction

The this compound scaffold has emerged as a valuable pharmacophore in the design of ligands targeting the sigma-1 (σ1) receptor. The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it plays a crucial role in regulating a multitude of cellular functions, including calcium signaling, ion channel activity, and neuronal plasticity.[1][2] Ligands that modulate the σ1 receptor have shown therapeutic promise in preclinical models of neurodegenerative diseases, depression, amnesia, and pain.[3][4] This guide will delve into the synthesis, biological activity, and mechanism of action of this compound derivatives, presenting key data and experimental methodologies to facilitate further research and development in this area.

Synthesis of this compound Derivatives

The synthesis of this compound and its N-substituted derivatives typically involves the reaction of 4-hydroxypiperidine with a suitable 4-methoxyphenyl electrophile or the reaction of piperidine with a 4-(4-methoxyphenoxy)-containing electrophile. A general synthetic approach for N-alkylated derivatives, such as 1-[2-(4-methoxyphenoxy)ethyl]-4-methylpiperidine, is outlined below.

General Synthesis Workflow

Biological Activity and Quantitative Data

Derivatives of this compound have been extensively evaluated for their binding affinity at sigma receptors. The primary measure of this affinity is the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. Lower Ki values indicate higher binding affinity.

Sigma-1 and Sigma-2 Receptor Binding Affinities

The following table summarizes the binding affinities of a series of N-substituted this compound derivatives for the σ1 and σ2 receptors. The data highlights the high affinity and selectivity of these compounds for the σ1 receptor.[5]

| Compound | R1 | R2 | σ1 Ki (nM) | σ2 Ki (nM) | σ1/σ2 Selectivity |

| 1b | H | H | 0.89 | 158 | 177 |

| (R)-2b | CH3 | H | 1.49 | 809 | 543 |

| (S)-2b | H | CH3 | 1.25 | 256 | 205 |

| (R)-3b | CH3 | H | 39.4 | >1000 | >25 |

| (S)-3b | H | CH3 | 45.6 | >1000 | >22 |

| 4b | H | H | 0.45 | 52.3 | 116 |

| 5b | CH3 | CH3 | 138 | >1000 | >7 |

| 6b | (CH3)2 | (CH3)2 | >1000 | >1000 | - |

Data sourced from a study on phenoxyalkylpiperidines as high-affinity σ1 receptor ligands.[5]

In Vivo Activity: Anti-amnesic Effects

Several σ1 receptor agonists have demonstrated potent anti-amnesic effects in various animal models.[3][6] For instance, these compounds have been shown to reverse memory deficits induced by agents like scopolamine (a muscarinic antagonist) and dizocilpine (an NMDA antagonist).[7][8] This suggests a potential therapeutic application in cognitive disorders. The anti-amnesic effects are believed to be mediated through the modulation of cholinergic and glutamatergic neurotransmission.[3][4]

Mechanism of Action: The Sigma-1 Receptor Signaling Pathway

The this compound derivatives exert their biological effects primarily through agonism at the σ1 receptor. The σ1 receptor is a ligand-operated chaperone protein that, upon activation, can translocate from the endoplasmic reticulum to other cellular compartments to interact with a variety of client proteins, including ion channels and G-protein coupled receptors.[1][9]

Sigma-1 Receptor Activation and Downstream Signaling

Activation of the σ1 receptor by an agonist, such as a this compound derivative, leads to its dissociation from the binding immunoglobulin protein (BiP). The activated σ1 receptor is then free to interact with various downstream effectors. Key actions include:

-

Modulation of Ion Channels: The σ1 receptor can directly interact with and modulate the activity of various voltage-gated ion channels, including potassium and calcium channels.[10][11]

-

Regulation of Calcium Homeostasis: It plays a critical role in regulating intracellular calcium levels by modulating calcium release from the endoplasmic reticulum.[12]

-

Potentiation of NMDA Receptor Signaling: Sigma-1 receptor activation has been shown to enhance NMDA receptor function, which is crucial for synaptic plasticity and memory formation.[3][11]

Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptor

This protocol outlines a standard procedure for determining the binding affinity of test compounds for the σ1 receptor using a competitive radioligand binding assay.

Materials:

-

Membrane preparations from cells or tissues expressing σ1 receptors (e.g., guinea pig liver).

-

Radioligand: --INVALID-LINK---pentazocine.

-

Non-specific binding control: Haloperidol.

-

Test compounds (e.g., this compound derivatives).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well plates.

-

Scintillation counter.

Procedure:

-

Preparation: Thaw the membrane preparation and resuspend in assay buffer. Prepare serial dilutions of the test compound.

-

Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand (--INVALID-LINK---pentazocine) at a concentration near its Kd, and varying concentrations of the test compound. For determining non-specific binding, add a high concentration of haloperidol instead of the test compound.

-

Incubation: Incubate the plate at 37°C for a sufficient time to reach equilibrium (e.g., 90-120 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Passive Avoidance Test for Anti-amnesic Activity

This protocol describes a common behavioral test to assess the anti-amnesic effects of compounds in rodents.

Apparatus:

-

A two-compartment chamber with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

Procedure:

-

Acquisition Trial:

-

Place a mouse in the light compartment.

-

After a brief habituation period, the door to the dark compartment is opened.

-

When the mouse enters the dark compartment, the door is closed, and a mild foot shock is delivered.

-

The latency to enter the dark compartment is recorded.

-

-

Drug Administration:

-

Administer the amnesic agent (e.g., scopolamine) and the test compound (e.g., a this compound derivative) at appropriate times before the acquisition or retention trial.

-

-

Retention Trial:

-

24 hours after the acquisition trial, place the mouse back in the light compartment.

-

Record the latency to enter the dark compartment (step-through latency).

-

-

Data Analysis:

-

An increased step-through latency in the retention trial compared to the acquisition trial indicates memory of the aversive stimulus.

-

Amnesic agents will decrease this latency, while effective anti-amnesic compounds will reverse this effect, leading to a longer latency.

-

Conclusion

The this compound scaffold represents a highly promising starting point for the development of potent and selective σ1 receptor agonists. The data presented in this guide demonstrate the high binding affinity and potential therapeutic efficacy of these compounds in preclinical models of cognitive dysfunction. The detailed experimental protocols and an understanding of the underlying sigma-1 receptor signaling pathway provide a solid foundation for further investigation and optimization of this chemical series for the treatment of various central nervous system disorders. Future research should focus on elucidating the functional activity (i.e., agonist versus antagonist properties) of new derivatives and further exploring their in vivo efficacy and pharmacokinetic profiles.

References

- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 3. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ricerca.uniba.it [ricerca.uniba.it]

- 6. [Anti-amnesic effects of sigma (sigma)-receptor agonists] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The anti-amnesic effects of sigma1 (sigma1) receptor agonists confirmed by in vivo antisense strategy in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sigma1 (sigma 1) receptor agonists and neurosteroids attenuate B25-35-amyloid peptide-induced amnesia in mice through a common mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]

- 12. Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 4-(4-Methoxyphenoxy)piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-methoxyphenoxy)piperidine scaffold is a versatile chemical structure that serves as a foundation for a variety of pharmacologically active compounds. While the parent molecule itself is primarily a building block, its derivatives have been shown to exhibit a range of mechanisms of action by targeting different receptors in the central nervous system. This technical guide provides a detailed overview of the core mechanisms of action for three prominent classes of this compound derivatives: sigma-1 (σ1) receptor agonists, NMDA receptor antagonists, and dopamine D4 receptor antagonists. Additionally, preliminary findings on the serotonin 5-HT2A receptor activity of related piperidine derivatives are discussed.

Sigma-1 (σ1) Receptor Agonists: The N-[(4-methoxyphenoxy)alkyl]piperidine Series

Derivatives of this compound, particularly those with an N-alkyl ether linkage, have been identified as potent and selective agonists for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. These compounds have demonstrated potential in preclinical models for treating cognitive deficits.[1][2]

Mechanism of Action

N-[(4-methoxyphenoxy)alkyl]piperidine derivatives bind to the σ1 receptor and act as agonists. This activation is associated with the modulation of intracellular calcium signaling and potentiation of neurotransmitter systems. The anti-amnesic effects of these compounds are linked to their σ1 receptor agonism.[1][2]

Quantitative Data: Binding Affinities

The binding affinities of several N-[(4-methoxyphenoxy)ethyl]piperidine derivatives for the σ1 and σ2 receptors have been determined through radioligand binding assays. The data highlights the high affinity and selectivity of these compounds for the σ1 receptor.[1]

| Compound | R | Ki (nM) σ1 | Ki (nM) σ2 |

| 1b | 4-CH3 | 1.49 | 809 |

| (R)-2b | (R)-CH(CH3) | 0.89 | - |

| (S)-2b | (S)-CH(CH3) | 1.33 | - |

| (R)-3b | (R)-2-CH3 | >39 | - |

| (S)-3b | (S)-2-CH3 | >39 | - |

| 5b | 2,6-(CH3)2 | 379 | - |

| 6b | 2,2,6,6-(CH3)4 | >5000 | - |

Signaling Pathway

Upon agonist binding, the σ1 receptor is thought to dissociate from its binding partner, BiP (Binding immunoglobulin protein), and translocate to other client proteins, including ion channels and G-protein coupled receptors. This interaction modulates a variety of downstream signaling pathways, including intracellular calcium mobilization from the endoplasmic reticulum.

Experimental Protocol: Competitive Radioligand Binding Assay for σ1 Receptor

This protocol outlines the determination of the binding affinity (Ki) of test compounds for the σ1 receptor using a competitive radioligand binding assay with [³H]-(+)-pentazocine.

-

Membrane Preparation: Guinea pig brain tissue is homogenized in a Tris-HCl buffer and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.

-

Assay Setup: The assay is performed in 96-well plates. Each well contains the membrane preparation, a fixed concentration of the radioligand ([³H]-(+)-pentazocine), and varying concentrations of the unlabeled test compound.

-

Incubation: The plates are incubated to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand. The filters are then washed with ice-cold buffer.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

NMDA Receptor Antagonists: The Case of 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine

A hydroxylated derivative of the this compound scaffold has been identified as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically at the NR1/2B subunit.[3][4][5] This compound shows potential for the treatment of neurological disorders involving excessive NMDA receptor activation.

Mechanism of Action

4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine acts as a non-competitive antagonist at the NMDA receptor, with high selectivity for the NR1/2B subunit combination.[3] This antagonism blocks the influx of Ca²⁺ through the ion channel, thereby reducing excitotoxicity.

Quantitative Data: NMDA Receptor Antagonist Potency

The potency of 4-hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine (Compound 10e) and its precursors was determined by electrical recordings in Xenopus oocytes expressing cloned rat NMDA receptors.[3]

| Compound | R1 | R2 | R3 | NR1A/2A IC50 (µM) | NR1A/2B IC50 (µM) |

| 8 | H | H | H | >100 | 0.63 |

| 10a | OH | H | H | 2.5 | 0.025 |

| 10b | H | CH3 | H | >100 | 0.44 |

| 10e | OH | CH3 | OH | 13 | 0.083 |

Signaling Pathway

NMDA receptor antagonists block the ion channel pore, preventing the influx of Ca²⁺ that is triggered by the binding of glutamate and a co-agonist (glycine or D-serine). This blockade of Ca²⁺ influx inhibits the activation of downstream signaling cascades that can lead to excitotoxicity and neuronal cell death.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol describes the functional characterization of NMDA receptor antagonists using TEVC in Xenopus oocytes.[3]

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired NMDA receptor subunits (e.g., NR1 and NR2B). The oocytes are then incubated to allow for receptor expression.

-

Electrophysiological Recording: An injected oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.

-

Compound Application: The oocyte is perfused with a solution containing NMDA and glycine to elicit a baseline current. The test compound is then co-applied with the agonists at various concentrations.

-

Data Acquisition: The current responses are recorded and measured.

-

Data Analysis: The concentration of the test compound that produces a 50% inhibition of the maximal agonist-induced current (IC50) is determined by fitting the concentration-response data to a sigmoidal curve.

Dopamine D4 Receptor Antagonists: The 4,4-Difluoro-3-(phenoxymethyl)piperidine Series

Derivatives of this compound incorporating a 4,4-difluoropiperidine scaffold have been developed as potent and highly selective antagonists of the dopamine D4 receptor.[1] These compounds are being investigated for their potential in treating neurological and psychiatric disorders where D4 receptor dysregulation is implicated.

Mechanism of Action

These compounds act as competitive antagonists at the dopamine D4 receptor. By blocking the binding of endogenous dopamine, they inhibit the downstream signaling cascades typically initiated by D4 receptor activation.

Quantitative Data: Dopamine D4 Receptor Binding Affinities

The binding affinities of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives for the human dopamine D4 receptor were determined by competitive inhibition of [³H]N-methylspiperone binding.

| Compound | R | D4 Ki (nM) |

| 8a | 4-fluorophenyl | 5.5 |

| 8b | 3,4-difluorophenyl | 5.5 |

| 8c | 3-methylphenyl | 13 |

| 8d | 4-chlorophenyl | 53 |

| 8e | phenyl | 27 |

| 8f | 3-fluoro-4-methylphenyl | 72 |

Signaling Pathway

Dopamine D4 receptors are G protein-coupled receptors (GPCRs) that typically couple to Gαi/o proteins. Antagonism of the D4 receptor blocks the dopamine-induced inhibition of adenylyl cyclase, thereby preventing the decrease in intracellular cyclic AMP (cAMP) levels. This can also affect other signaling pathways, such as the Akt and ERK pathways.

Experimental Protocol: Dopamine D4 Receptor Competitive Binding Assay

This protocol details the determination of Ki values for test compounds at the dopamine D4 receptor.

-

Membrane Preparation: Membranes are harvested from HEK293 cells stably expressing the human dopamine D4 receptor.

-

Assay Setup: The assay is conducted in 96-well plates containing the cell membranes, a fixed concentration of the radioligand [³H]N-methylspiperone, and a range of concentrations of the test compound.

-

Incubation: The plates are incubated to allow the binding to reach equilibrium.

-

Filtration and Washing: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with cold buffer to remove unbound radioligand.

-

Radioactivity Measurement: The amount of bound radioligand on the filters is quantified using a scintillation counter.

-

Data Analysis: IC50 values are determined from the competition curves, and Ki values are calculated using the Cheng-Prusoff equation.

Serotonin 5-HT2A Receptor Activity

Preliminary research suggests that some piperidine-based compounds, structurally related to the this compound scaffold, may also possess affinity for serotonin receptors, particularly the 5-HT2A receptor.[3] However, the available data for direct derivatives of this compound at this receptor is limited, and this remains an area for further investigation.

Quantitative Data: 5-HT2A Receptor Binding Affinity

The following table presents the binding affinities of bivalent M100907 derivatives, which share a piperidine core, for the 5-HT2A receptor.[3]

| Compound | Linker Length (n) | 5-HT2A Ki (nM) |

| 3 | 3 | 24 |

| 4 | 4 | 22 |

| 5 | 5 | 13 |

| 6 | 6 | 12 |

| 7 | 7 | 12 |

Conclusion

The this compound scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with diverse and potent mechanisms of action. The three main classes of compounds detailed in this guide—sigma-1 receptor agonists, NMDA receptor antagonists, and dopamine D4 receptor antagonists—highlight the versatility of this chemical framework in targeting key proteins involved in neurotransmission and cellular signaling. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers in the field of drug discovery and development, facilitating further exploration of the therapeutic potential of these and related compounds. Future investigations into the polypharmacology of these derivatives, including their activity at serotonin receptors, may reveal additional therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

The Pivotal Role of the 4-(4-Methoxyphenoxy)piperidine Scaffold: A Deep Dive into its Structure-Activity Relationship

For Immediate Release

This technical guide delves into the intricate structure-activity relationships (SAR) of 4-(4-methoxyphenoxy)piperidine derivatives, a core scaffold in medicinal chemistry with demonstrated efficacy across a range of neurological and epigenetic targets. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics. We will explore the key structural modifications that influence the potency and selectivity of these compounds as inhibitors of the presynaptic choline transporter (CHT), dopamine D4 receptors, acetylcholinesterase (AChE), and lysine-specific demethylase 1 (LSD1).

Introduction: The Versatility of the this compound Core

The this compound moiety serves as a versatile template in drug design, offering a privileged structure for interacting with various biological targets. Its inherent features, including a basic piperidine nitrogen for potential salt formation and hydrogen bonding, a flexible ether linkage, and an aromatic methoxyphenyl group for diverse substitutions, provide a rich landscape for SAR exploration. This guide will systematically dissect the impact of structural alterations on the biological activity of these derivatives, providing a comprehensive overview for the rational design of next-generation therapeutics.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is profoundly influenced by substitutions on the piperidine nitrogen, the phenoxy ring, and the piperidine ring itself. The following sections and tables summarize the key SAR findings for different biological targets.

Inhibitors of the Presynaptic Choline Transporter (CHT)

A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, structurally related to the core scaffold, have been identified as potent inhibitors of the presynaptic choline transporter. The SAR around this series reveals critical insights into the structural requirements for CHT inhibition.

| Compound | R Group (Amide) | IC50 (µM) at 100 nM Choline | IC50 (µM) at 10 µM Choline |

| 10a | Phenyl | > 5 | > 5 |

| 10b | 4-Fluorophenyl | 0.98 ± 0.11 | 0.52 ± 0.06 |

| 10c | 4-Chlorophenyl | 0.61 ± 0.05 | 0.35 ± 0.03 |

| 10d | 4-Bromophenyl | 0.53 ± 0.04 | 0.31 ± 0.02 |

| 10e | 4-Iodophenyl | 0.45 ± 0.03 | 0.26 ± 0.02 |

| 10f | 4-Trifluoromethylphenyl | 0.39 ± 0.03 | 0.22 ± 0.02 |

| 10g | 4-Methylphenyl | 1.1 ± 0.1 | 0.65 ± 0.07 |

| 10h | 4-Methoxyphenyl | 1.5 ± 0.1 | 0.88 ± 0.09 |

| 10i | 3-Pyridyl | 0.28 ± 0.02 | 0.16 ± 0.01 |

| 10j | 4-Pyridyl | 0.32 ± 0.02 | 0.18 ± 0.01 |

| 10k | Benzyl | 0.15 ± 0.01 | 0.09 ± 0.01 |

| ML352 (10m) | 1-Methyl-1H-pyrazol-3-yl | 0.11 ± 0.01 | 0.06 ± 0.01 |

Data summarized from a study on 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which are close structural analogs.[1]

Key SAR Insights for CHT Inhibition:

-

Amide Substituent: Aromatic and heteroaromatic amides are favored. Electron-withdrawing groups on the phenyl ring of the benzamide generally enhance potency. The benzylamide (10k) and pyrazole amide (ML352) derivatives exhibit the highest potency.

-

Piperidine Substituent: The 4-position of the piperidine ring is a critical point for substitution. Small alkyl groups on the piperidine nitrogen are tolerated, with the methylpiperidine ether analog (ML352) showing high potency.[1]

Dopamine D4 Receptor Antagonists

Modifications of the piperidine and phenoxy moieties have yielded potent and selective dopamine D4 receptor antagonists. The introduction of fluorine atoms and specific aromatic ethers plays a crucial role in enhancing binding affinity.

| Compound | R Group (Phenoxy) | Ki (nM) for D4 Receptor |

| 8a | 4-Fluorophenyl | 140 - 320 |

| 8b | 3,4-Difluorophenyl | 5.5 |

| 8c | 3-Methylphenyl | 13 |

| 8d | 4-Chlorophenyl | 53 |

| 8e | Phenyl | 27 |

| 8f | 3-Fluoro-4-methylphenyl | 72 |

Data is for 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, highlighting the SAR around the phenoxy ether portion.[2]

Key SAR Insights for Dopamine D4 Receptor Antagonism:

-

Phenoxy Substituents: The nature and position of substituents on the phenoxy ring significantly impact D4 receptor affinity. A 3,4-difluorophenyl group (8b) confers the highest potency in this series.

-

Fluorination of Piperidine: While not the core this compound, the data on difluoropiperidine analogs suggests that substitution on the piperidine ring can modulate activity.

Acetylcholinesterase (AChE) Inhibitors

The this compound scaffold is a component of potent acetylcholinesterase inhibitors. Donepezil, a well-known AChE inhibitor, features a related N-benzylpiperidine moiety linked to a dimethoxyindanone. SAR studies on related piperidine derivatives highlight the importance of the N-benzyl group and substitutions on the aromatic ring for potent AChE inhibition.

| Compound | R1 (on Benzyl) | R2 (on Benzyl) | IC50 (nM) for AChE |

| Donepezil Analog 1 | H | H | 5.7 |

| Donepezil Analog 2 | 3-Cl | H | 3.2 |

| Donepezil Analog 3 | 4-Cl | H | 4.5 |

| Donepezil Analog 4 | 3-F | H | 2.9 |

| Donepezil Analog 5 | 4-F | H | 3.8 |

Data for N-benzylpiperidine derivatives structurally related to Donepezil.

Key SAR Insights for AChE Inhibition:

-

N-Benzyl Group: The N-benzyl group on the piperidine is a crucial feature for high-potency AChE inhibition.

-

Aromatic Substituents: Halogen substitutions on the benzyl ring can modulate potency, with 3-fluoro and 3-chloro substitutions showing a slight increase in activity.

Lysine-Specific Demethylase 1 (LSD1) Inhibitors

Derivatives incorporating a 3-(piperidin-4-ylmethoxy)pyridine core have emerged as potent and selective inhibitors of LSD1. These compounds demonstrate the adaptability of the piperidine scaffold for targeting epigenetic enzymes.

| Compound | R Group (on Pyridine) | Ki (nM) for LSD1 |

| 5 | 5,6-diphenyl | > 50,000 |

| 9 | 5-(4-cyanophenyl)-6-phenyl | 540 |

| 17 | 5-(4-cyanophenyl)-6-(4-methylphenyl) | 29 |

| 22 | 5-(4-cyanophenyl)-6-(4-chlorophenyl) | 43 |

Data for 3-(piperidin-4-ylmethoxy)pyridine derivatives.[3]

Key SAR Insights for LSD1 Inhibition:

-

Pyridine Substituents: The substitution pattern on the pyridine ring is critical for LSD1 inhibitory activity. The presence of a 4-cyanophenyl group at the 5-position and another substituted phenyl group at the 6-position leads to potent inhibitors.

-

Piperidine Moiety: The piperidine ring is thought to interact with a negatively charged pocket in the LSD1 active site, contributing to the binding affinity.[4]

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below to facilitate the replication and further investigation of these compounds.

Presynaptic Choline Transporter (CHT) Inhibition Assay

Principle: This assay measures the uptake of radiolabeled choline ([³H]choline) into HEK293 cells stably expressing the human choline transporter. Inhibition of choline uptake by test compounds is quantified by a decrease in intracellular radioactivity.[1][5]

Protocol:

-

Cell Culture: Maintain HEK293 cells stably expressing a high-level expression mutant of human CHT in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

-

Plating: Seed cells in a 96-well plate at a density of 50,000 cells/well and incubate for 24 hours.

-

Compound Incubation: Wash the cells with Krebs-Ringer's-HEPES (KRH) buffer. Pre-incubate the cells with various concentrations of the test compound or vehicle control in KRH buffer for 30 minutes at 37°C.

-

Choline Uptake: Initiate choline uptake by adding [³H]choline (final concentration of 100 nM or as required for kinetic studies) to each well.

-

Termination: After a 1-minute incubation at 37°C, terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

-

Quantification: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Dopamine D4 Receptor Binding Assay

Principle: This is a competitive radioligand binding assay that measures the ability of a test compound to displace a radiolabeled antagonist, such as [³H]spiperone, from the dopamine D4 receptor expressed in cell membranes.[6][7]

Protocol:

-

Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human dopamine D4 receptor. Homogenize the cells in ice-cold buffer and centrifuge to pellet the membranes.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, [³H]spiperone (at a concentration near its Kd), and various concentrations of the test compound in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).

-

Incubation: Incubate the plate at room temperature for 2 hours to allow the binding to reach equilibrium.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation, based on the IC50 values obtained from the competitive binding curves.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic hydrolysis of acetylthiocholine. The product, thiocholine, reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.[8][9][10]

Protocol:

-

Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 8.0), a solution of DTNB in the buffer, and a solution of acetylthiocholine iodide (ATCI) in water. Prepare a solution of AChE enzyme.

-

Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, AChE enzyme solution, and the test compound at various concentrations or a vehicle control.

-

Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Start the enzymatic reaction by adding the ATCI solution to all wells.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the rate of reaction (V) from the linear portion of the absorbance versus time plot. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

LSD1 Inhibition Assay

Principle: This assay measures the activity of LSD1 by detecting the hydrogen peroxide (H₂O₂) produced during the demethylation of a biotinylated histone H3 peptide substrate. The H₂O₂ is detected using a horseradish peroxidase (HRP)-coupled reaction that generates a fluorescent or colorimetric signal.[11][12]

Protocol:

-

Reagent Preparation: Prepare assay buffer, a solution of recombinant human LSD1 enzyme, a biotinylated H3K4me2 peptide substrate, HRP, and a fluorogenic or chromogenic HRP substrate (e.g., Amplex Red).

-

Assay Setup: In a 96-well plate, add the assay buffer, LSD1 enzyme, and the test compound at various concentrations or a vehicle control.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature.

-

Reaction Initiation: Start the enzymatic reaction by adding the H3K4me2 peptide substrate.

-

Development: After a 1-hour incubation at 37°C, add the HRP and the fluorogenic/chromogenic substrate.

-

Signal Detection: Incubate for an additional 15-30 minutes and then measure the fluorescence or absorbance using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Visualizing Key Processes

To better illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.

Caption: General experimental workflow for screening and characterizing inhibitors.

Caption: Simplified signaling pathway of the Dopamine D4 receptor and its inhibition.

Conclusion

The this compound scaffold represents a highly valuable starting point for the development of potent and selective modulators of various CNS and epigenetic targets. The structure-activity relationships discussed herein underscore the importance of systematic chemical modifications to optimize biological activity. The detailed experimental protocols provided will aid researchers in the further exploration and characterization of novel derivatives based on this privileged core structure. Future work should focus on integrating computational modeling with synthetic chemistry to further refine the design of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural mechanisms of human sodium-coupled high-affinity choline transporter CHT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio-protocol.org [bio-protocol.org]

- 7. benchchem.com [benchchem.com]

- 8. Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics | Enzyme Inhibitor [scribd.com]

- 9. benchchem.com [benchchem.com]

- 10. broadpharm.com [broadpharm.com]

- 11. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

The Role of 4-(4-Methoxyphenoxy)piperidine in Neurotransmitter Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(4-Methoxyphenoxy)piperidine and its analogues as a core scaffold in neurotransmitter research. While specific data on the unsubstituted parent compound is limited in publicly accessible literature, extensive research on its derivatives, particularly N-substituted analogues, highlights its significance as a pharmacophore for targeting central nervous system (CNS) receptors. This document will focus on the synthesis, receptor binding profiles, and potential signaling pathways associated with this class of compounds, with a particular emphasis on their interaction with sigma receptors.

Introduction to this compound and its Analogues

The this compound scaffold is a key structural motif in the design of neuromodulatory compounds.[1] Its derivatives have been investigated for their potential to interact with various neurotransmitter systems, making them valuable tools for studying neurological disorders and for the development of novel therapeutics.[2][3] Research has particularly focused on N-substituted derivatives, which have shown high affinity for sigma-1 (σ1) receptors, implicating them in processes such as neuroprotection, cognitive enhancement, and the modulation of mood.[4]

Synthesis of this compound Analogues

The synthesis of N-substituted this compound analogues is typically achieved through nucleophilic substitution. A general protocol for the synthesis of a related compound, 4-Methyl-1-[2-(4-methoxyphenoxy)ethyl]piperidine Hydrochloride, is described below.[4]

Experimental Protocol: Synthesis of 4-Methyl-1-[2-(4-methoxyphenoxy)ethyl]piperidine Hydrochloride

-

Reaction Setup: A solution of 4-methylpiperidine (1.12 g, 11.2 mmol) in dry tetrahydrofuran (THF, 50 mL) is prepared, and potassium carbonate (K2CO3, 1.54 g, 11.2 mmol) is added.

-

Addition of Alkylating Agent: After 10 minutes of stirring, a solution of the appropriate 2-(4-methoxyphenoxy)ethyl derivative (e.g., a mesylate or halide, 10.2 mmol) in dry THF (40 mL) is added to the mixture.

-

Reflux: The reaction mixture is refluxed with stirring for 10 hours.

-

Work-up: The solvent is removed under reduced pressure. The residue is then dissolved in diethyl ether (Et2O), washed with water, and extracted with 2 N hydrochloric acid (HCl).

-

Purification: The collected aqueous phases are basified with 6 N sodium hydroxide (NaOH) and extracted with Et2O. The final product can be isolated as the hydrochloride salt.[4]

Quantitative Data: Receptor Binding Affinities

The following table summarizes the in vitro binding affinities of several N-substituted phenoxyalkylpiperidine analogues for sigma-1 (σ1) and sigma-2 (σ2) receptors. The data is presented as Ki values (nM), which represent the inhibition constant. A lower Ki value indicates a higher binding affinity.

| Compound | R | σ1 Ki (nM) | σ2 Ki (nM) |

| 1b | H | 1.49 | 809 |

| (R)-2b | (R)-CH3 | 0.89 | 285 |

| (S)-2b | (S)-CH3 | 1.24 | 420 |

| (R)-3b | (R)-CH3 | >39 | - |

| (S)-3b | (S)-CH3 | >39 | - |

| 5b | cis-2,6-di-CH3 | >39 | - |

| 6b | 2,2,6,6-tetra-CH3 | >1000 | - |

Data sourced from a study on N-[(4-methoxyphenoxy)ethyl]piperidines.[4]

Experimental Protocols for In Vitro Assays

Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors

This protocol provides a generalized methodology for determining the binding affinity of test compounds to sigma-1 and sigma-2 receptors.

Caption: Generalized workflow for a radioligand binding assay.

-

Membrane Preparation:

-

Homogenize tissue (e.g., guinea pig brain) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

For σ1 receptor binding, incubate the membranes with a specific radioligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the test compound.

-

For σ2 receptor binding, a similar procedure is followed using a σ2-selective radioligand (e.g., [³H]ditolylguanidine) in the presence of a masking agent for σ1 sites.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., haloperidol).

-

Incubate the mixture at a specified temperature for a set duration (e.g., 120 minutes at 25°C).

-

-

Filtration and Counting:

-

Terminate the incubation by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove non-specifically bound ligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

Signaling Pathways in Neurotransmitter Research

The this compound scaffold and its analogues are of interest for their potential to modulate key neurotransmitter systems. Below are diagrams of signaling pathways that are likely targets for this class of compounds.

Sigma-1 Receptor Signaling

Sigma-1 receptors are intracellular chaperone proteins that can translocate from the endoplasmic reticulum to the plasma membrane upon ligand activation.[5][6] They modulate a variety of signaling pathways, including calcium signaling and ion channel function.[7][8]

Caption: Simplified Sigma-1 receptor signaling pathway.

Dopamine Transporter (DAT) Signaling

The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission.[9][10] Compounds that inhibit DAT can increase synaptic dopamine levels.

Caption: Dopamine transporter signaling modulation.

NMDA Receptor Signaling

NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory.[1][11] Their function is dependent on both ligand binding and membrane depolarization.[12]

Caption: NMDA receptor activation and signaling.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel CNS-active agents. While further research is needed to fully elucidate the pharmacological profile of the unsubstituted parent compound, studies on its analogues have demonstrated high affinity and selectivity for the sigma-1 receptor, with potential applications in the treatment of a range of neurological and psychiatric disorders. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate this important class of compounds.

References

- 1. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 4. ricerca.uniba.it [ricerca.uniba.it]

- 5. mdpi.com [mdpi.com]

- 6. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 8. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dopamine transporter - Wikipedia [en.wikipedia.org]

- 11. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. NMDA receptor - Wikipedia [en.wikipedia.org]

The Pivotal Role of 4-(4-Methoxyphenoxy)piperidine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-methoxyphenoxy)piperidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile core for the development of a diverse array of potent and selective therapeutic agents. Its unique combination of a rigid piperidine ring, a flexible ether linkage, and an electron-rich methoxyphenyl group provides an ideal framework for optimizing interactions with various biological targets, particularly within the central nervous system (CNS). This technical guide delves into the synthesis, biological activities, and therapeutic applications of compounds derived from this essential chemical moiety, offering a comprehensive resource for researchers in the field of drug discovery.

Core Applications in Drug Discovery

The this compound core has been successfully incorporated into molecules targeting a range of receptors and transporters implicated in neurological and psychiatric disorders. Key areas of application include the development of sigma-1 (σ1) receptor modulators, dopamine D4 receptor antagonists, and choline transporter (CHT) inhibitors.

Sigma-1 (σ1) Receptor Modulators

Derivatives of this compound have demonstrated high affinity and selectivity for the σ1 receptor, a unique intracellular chaperone protein involved in cellular stress responses and neuronal signaling.[1] Agonism at the σ1 receptor has been associated with neuroprotective and anti-amnesic effects, making it a promising target for the treatment of neurodegenerative diseases and cognitive disorders.

Quantitative Data for Sigma-1 Receptor Ligands

| Compound | Modification from Core | Target | Assay | Activity (Ki, nM) | Reference |

| 1b | N-ethyl-4-methylpiperidine | σ1 Receptor | Radioligand Binding | 0.89 | [1] |

| (R)-2b | N-(1-methyl)ethyl-4-methylpiperidine | σ1 Receptor | Radioligand Binding | 1.49 | [1] |

| (S)-2b | N-(1-methyl)ethyl-4-methylpiperidine | σ1 Receptor | Radioligand Binding | 1.01 | [1] |

Dopamine D4 Receptor Antagonists

The this compound scaffold has been instrumental in the design of potent and selective antagonists for the dopamine D4 receptor.[2][3] This receptor is a key target for the development of antipsychotic medications with a potentially improved side-effect profile compared to existing treatments for schizophrenia and other psychotic disorders. The strategic introduction of fluorine atoms onto the piperidine ring has been shown to enhance binding affinity and selectivity.

Quantitative Data for Dopamine D4 Receptor Antagonists

| Compound | Modification from Core | Target | Assay | Activity (Ki, nM) | Reference |

| 8b | 3,4-difluorophenoxy, 4,4-difluoropiperidine | D4 Receptor | Radioligand Binding | 5.5 | [2][3] |

| 8c | 3-methylphenoxy, 4,4-difluoropiperidine | D4 Receptor | Radioligand Binding | 13 | [2][3] |

| 14a | 4-cyanophenoxy, 4,4-difluoropiperidine | D4 Receptor | Radioligand Binding | 0.3 | [2][3] |

Choline Transporter (CHT) Inhibitors

A series of benzamides incorporating a 3-(piperidin-4-yl)oxy moiety, closely related to the this compound core, have been identified as potent inhibitors of the presynaptic choline transporter (CHT).[4][5] CHT is responsible for the rate-limiting step in acetylcholine synthesis, making its inhibition a potential therapeutic strategy for conditions characterized by cholinergic hyperactivity.

Quantitative Data for Choline Transporter Inhibitors

| Compound | Modification | Target | Assay | Activity (IC50, µM @ 100 nM Choline) | Reference |

| ML352 (10m) | 4-methoxy-3-(N-methylpiperidin-4-yl)oxy benzamide | Choline Transporter | [3H]choline uptake | 0.23 | [4] |

Experimental Protocols

General Synthesis of this compound Derivatives

A common synthetic route to N-substituted this compound derivatives involves the reaction of 4-hydroxypiperidine with 1-fluoro-4-methoxybenzene under basic conditions to form the core scaffold, followed by N-alkylation or N-arylation.

Example Protocol: Synthesis of 4-Methyl-1-[2-(4-methoxyphenoxy)ethyl]piperidine Hydrochloride (1b) [1]

-

Formation of the Ether Linkage: To a solution of 4-hydroxypiperidine in a suitable solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH) at 0°C. After stirring for a short period, add 1-fluoro-4-methoxybenzene and allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work-up involves quenching with water, extraction with an organic solvent, and purification by column chromatography to yield this compound.

-

N-Alkylation: Dissolve this compound and 4-methylpiperidine in an appropriate solvent like tetrahydrofuran (THF) with a base such as potassium carbonate (K2CO3). Add the alkylating agent, for instance, a 2-bromoethanol derivative, and reflux the mixture. After completion, the solvent is removed, and the residue is worked up and purified.

-

Salt Formation: The final compound, if basic, can be converted to its hydrochloride salt by dissolving the free base in a suitable solvent (e.g., diethyl ether) and adding a solution of HCl in the same or a miscible solvent. The resulting precipitate is then collected by filtration and dried.

Radioligand Binding Assay for Receptor Affinity Determination

This is a standard method to determine the affinity of a test compound for a specific receptor.

-

Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a cold buffer and centrifuge to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a known concentration of a radiolabeled ligand (e.g., [3H]-(+)-pentazocine for σ1 receptors), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through a glass fiber filter mat, which separates the bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Visualizations

Sigma-1 Receptor Signaling

The σ1 receptor, upon activation by an agonist, dissociates from its binding partner BiP (Binding immunoglobulin protein) at the endoplasmic reticulum-mitochondrion interface. This allows the activated σ1 receptor to modulate the activity of various ion channels and signaling proteins, including the IP3 receptor, leading to changes in intracellular calcium levels and downstream cellular responses related to cell survival and neuroprotection.

Caption: Sigma-1 Receptor Activation Pathway.

Dopamine D4 Receptor Signaling

The dopamine D4 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Upon binding of an antagonist, the receptor is prevented from being activated by dopamine. This blocks the inhibition of adenylyl cyclase, thereby maintaining levels of cyclic AMP (cAMP) and preventing the downstream effects associated with D4 receptor activation.

Caption: Dopamine D4 Receptor Antagonism.

Choline Transporter (CHT) Inhibition Workflow

The experimental workflow for identifying and characterizing CHT inhibitors typically involves a multi-step process, starting from a high-throughput screen to identify initial hits, followed by secondary assays to confirm activity and determine the mechanism of inhibition.

Caption: Choline Transporter Inhibitor Discovery Workflow.

Conclusion

The this compound scaffold continues to be a cornerstone in the development of novel therapeutics for a multitude of disorders, particularly those affecting the central nervous system. Its amenability to synthetic modification allows for the fine-tuning of pharmacological properties, leading to the discovery of highly potent and selective agents. The data and protocols presented in this guide underscore the significance of this chemical entity and provide a solid foundation for future drug discovery efforts centered around this remarkable core structure.

References

- 1. The dopamine D4 receptor: biochemical and signalling properties | Semantic Scholar [semanticscholar.org]

- 2. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-(4-methoxyphenyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-(4-methoxyphenyl)piperidine and its more commonly characterized hydrochloride salt. 4-(4-methoxyphenyl)piperidine is a heterocyclic amine that serves as a valuable building block in medicinal chemistry, particularly in the development of central nervous system (CNS) agents.[1] This document consolidates available data on its molecular structure, physicochemical properties, and synthesis. It also presents standardized experimental protocols for the determination of key physical characteristics and a general workflow for its synthesis and characterization. Due to the limited availability of specific experimental data for the free base, this guide also draws upon information available for its hydrochloride salt and related piperidine derivatives.

Chemical Identity and Structure

4-(4-methoxyphenyl)piperidine is a derivative of piperidine with a 4-methoxyphenyl group attached to the fourth carbon of the piperidine ring. The presence of the basic nitrogen atom in the piperidine ring and the methoxy-substituted aromatic ring are key features that influence its chemical reactivity and biological activity.

Table 1: Compound Identification

| Identifier | 4-(4-methoxyphenyl)piperidine | 4-(4-methoxyphenyl)piperidine Hydrochloride |

| IUPAC Name | 4-(4-methoxyphenyl)piperidine | 4-(4-methoxyphenyl)piperidine hydrochloride |

| CAS Number | 67259-62-5 | 6748-48-7[2] |

| Molecular Formula | C₁₂H₁₇NO | C₁₂H₁₈ClNO |

| Canonical SMILES | COC1=CC=C(C=C1)C2CCNCC2 | COC1=CC=C(C=C1)C2CCNCC2.Cl |

Physicochemical Properties

The physicochemical properties of a compound are critical for its application in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for the free base is limited in publicly available literature, the properties of the hydrochloride salt are better documented.

Table 2: Physical and Chemical Properties

| Property | 4-(4-methoxyphenyl)piperidine | 4-(4-methoxyphenyl)piperidine Hydrochloride |

| Molecular Weight | 191.27 g/mol | 227.73 g/mol [2] |

| Appearance | Data not available | White crystalline powder |

| Melting Point | Data not available | 174-176 °C |

| Boiling Point | Data not available | Data not available |

| Solubility | Inferred to be soluble in many organic solvents.[3] | Soluble in water and ethanol. |

| pKa | Data not available (Estimated to be basic) | Data not available |

Synthesis and Characterization Workflow